2-Methyl-2,3-dihydrofuran

Vue d'ensemble

Description

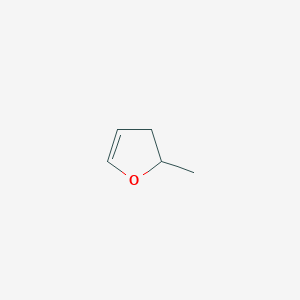

2-Methyl-2,3-dihydrofuran is a heterocyclic organic compound with the molecular formula C5H8O. It is a colorless, volatile liquid that is isomeric with 2,5-dihydrofuran. This compound is one of the simplest enol ethers and is known for its reactivity and versatility in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methyl-2,3-dihydrofuran can be synthesized through several methods:

Cyclization of Carbonyl Compounds: This method involves the cyclization of carbonyl compounds using metal-containing catalysts such as palladium or gold.

Dehydration of Diols: The dehydration of 1,4-butanediol on cobalt catalysts can produce 2,3-dihydrofuran.

Cycloaddition Reactions: Cycloaddition reactions of carbonyl compounds using iodine or Raney nickel as catalysts can also yield 2,3-dihydrofuran.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic dehydration of diols or the cyclization of carbonyl compounds under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

2-Methyl-2,3-dihydrofuran undergoes various types of chemical reactions:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into saturated compounds.

Substitution: It undergoes substitution reactions with electrophiles and nucleophiles.

Cycloaddition: It participates in Diels-Alder reactions with dienes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Cycloaddition: Catalysts like rhodium and lanthanides are used in cycloaddition reactions.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted furans.

Cycloaddition: Cycloadducts with enhanced stability and reactivity.

Applications De Recherche Scientifique

2-Methyl-2,3-dihydrofuran has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Methyl-2,3-dihydrofuran involves its reactivity as an enol ether. It can undergo electrophilic addition and substitution reactions due to the presence of the electron-rich double bond. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various reaction intermediates and products .

Comparaison Avec Des Composés Similaires

2-Methyl-2,3-dihydrofuran can be compared with other similar compounds such as:

2,5-Dihydrofuran: Both are isomeric forms, but 2,3-dihydrofuran is more reactive due to the position of the double bond.

Tetrahydrofuran: Unlike this compound, tetrahydrofuran is fully saturated and less reactive.

Furan: Furan is aromatic and more stable, whereas this compound is non-aromatic and more reactive.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions and applications.

Activité Biologique

2-Methyl-2,3-dihydrofuran (MDHF) is a compound of interest due to its unique structural properties and potential biological activities. This article focuses on various aspects of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a cyclic ether with the molecular formula C5H8O. Its structure features a furan ring that is partially saturated, which contributes to its reactivity and biological properties. The presence of the methyl group at the 2-position enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Pharmacological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antioxidant Activity : Studies have shown that dihydrofuran derivatives possess significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Antimicrobial Properties : MDHF has been evaluated for its antimicrobial effects against various pathogens. For instance, certain derivatives have demonstrated activity against Mycobacterium tuberculosis, indicating potential use in treating infections .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that MDHF and its derivatives can inhibit specific enzymes involved in inflammatory processes or microbial metabolism. For example, certain dihydrofuran compounds have been identified as inhibitors of lipoxygenase and α-glucosidase, which are key targets in inflammatory and metabolic disorders .

- Interaction with Cellular Targets : The binding affinity of MDHF to human serum albumin (HSA) has been assessed through in silico studies. This interaction suggests a favorable pharmacokinetic profile, enhancing the compound's bioavailability and therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitubercular Activity : A study highlighted the effectiveness of certain dihydrofuran derivatives against Mycobacterium tuberculosis H37Rv. The results indicated that modifications to the dihydrofuran structure could enhance antitubercular activity significantly .

- Antioxidant Properties : Research has demonstrated that MDHF exhibits strong radical scavenging activity. In vitro assays showed that it could reduce oxidative stress markers in cell cultures, supporting its potential as an antioxidant agent .

- Cytotoxicity Against Cancer Cells : In vitro studies have reported that some derivatives of MDHF exhibit cytotoxic effects against various cancer cell lines. These findings suggest that structural modifications can lead to increased anti-cancer efficacy .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-methyl-2,3-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-5-3-2-4-6-5/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWGLRHYWHYHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455643 | |

| Record name | Furan, dihydromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95461-55-5 | |

| Record name | Furan, dihydromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-methyl-2,3-dihydrofuran influence its ability to bind to metal complexes?

A: The presence of both an oxygen atom and a double bond within the ring structure of this compound provides two potential binding sites for transition metal complexes. Research using time-resolved infrared absorption spectroscopy has shown that this compound can bind to metal carbonyl complexes, such as M(CO)5 (where M = Cr, Mo, W), in two distinct ways: through the oxygen atom (η1 binding mode) or through the double bond (η2 binding mode) [].

Q2: What factors influence the preference for η1 vs η2 binding modes in metal complexes with this compound?

A: The preferred binding mode depends on both steric and electronic factors, which are influenced by the specific metal involved []. For example, in tungsten (W) complexes, the kinetics of isomerization from the η1 to the η2 isomer are primarily determined by the proximity of the double bond to the metal center in the η1 starting complex. This suggests a steric influence, where a closer double bond facilitates the transition to the η2 form. Conversely, the overall stability of each isomer (thermodynamics of the η1 ⇄ η2 equilibrium) appears to be governed by electronic factors, which are specific to the metal and its interaction with the binding site. For chromium (Cr) and molybdenum (Mo) complexes, both steric and electronic factors play a significant role in determining the preferred binding mode.

Q3: Can you describe a chemical synthesis where this compound is a key intermediate or product?

A: Research on the synthesis of muscarine analogs describes a reaction pathway where this compound derivatives play a crucial role []. Specifically, the hydrolysis of 5-(3-bromo-2-propynylidene)-4-methyl-1,3-dioxolane yields 5-bromomethyl-2-methyl-2,3-dihydrofuran-3-one as the primary product. This highlights the potential for this compound derivatives to serve as valuable building blocks in organic synthesis, particularly for accessing complex heterocyclic compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.